3-Cyclopentyl-DL-alanine
Overview
Description
3-Cyclopentyl-DL-alanine is an organic compound that belongs to the class of amino acids It features a cyclopentyl group attached to the alpha carbon of the amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-DL-alanine can be achieved through several methods. One common approach involves the use of cyclopentyl bromide and glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopentyl-DL-alanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted amino acids.
Scientific Research Applications
3-Cyclopentyl-DL-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-DL-alanine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
- 3-Cyclopentylpropionic acid
- 2-Amino-3-cyclohexylpropanoic acid
- 2-Amino-3-cyclobutylpropanoic acid
Comparison: 3-Cyclopentyl-DL-alanine is unique due to its specific cyclopentyl group, which imparts distinct structural and chemical properties compared to its analogs
Properties
IUPAC Name |
2-amino-3-cyclopentylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYAKYRBGLKMAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5455-46-9 | |
Record name | Cyclopentanealanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23350 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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